N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. This compound is part of a class of drugs known as taxanes, which are characterized by their ability to inhibit cell division by stabilizing microtubules. The modification of the Paclitaxel structure aims to enhance its pharmacological properties, improve solubility, or reduce side effects.
Paclitaxel was originally derived from the bark of the Pacific yew tree (Taxus brevifolia). The development of synthetic and semi-synthetic derivatives like N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel has been pursued to increase availability and reduce dependence on natural sources.
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel falls under the classification of anticancer agents, specifically within the taxane family. It is categorized as a microtubule stabilizer, which plays a crucial role in disrupting the normal function of the mitotic spindle during cell division.
The synthesis of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel typically involves several steps, including:
The synthesis may employ techniques such as:
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel retains the core structure of Paclitaxel while incorporating a hex-3-enoyl side chain. This modification alters its chemical properties and biological activity.
The molecular formula can be represented as , with a molecular weight approximately around 415.49 g/mol. The structural representation would show distinct functional groups including:
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel can participate in various chemical reactions typical of esters and amides, such as:
These reactions may be influenced by factors such as pH, temperature, and the presence of catalysts. Reaction kinetics can be studied to optimize conditions for desired outcomes.
The mechanism by which N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel exerts its anticancer effect is primarily through:
Studies have shown that modifications like those seen in N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel may enhance binding affinity or alter pharmacokinetic profiles compared to parent compounds.
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is expected to exhibit:
The compound's reactivity profile includes:
Relevant data on solubility and stability should be determined experimentally for precise applications.
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel can be utilized in:
The baccatin III core of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel (C₄₆H₅₅NO₁₄; MW: 845.93 g/mol) retains the fundamental structural framework essential for microtubule stabilization [9]. Unlike truncated analogs that attempt to replace this complex scaffold with simpler ring systems, this compound preserves the multicyclic architecture (C46H55NO14) necessary for maintaining bioactive conformations [5]. Research confirms that modifications to the baccatin core often diminish tubulin-binding affinity due to reduced van der Waals contacts and hydrophobic interactions within the expansive taxane-binding pocket [5].
Critical conserved pharmacophores include:
Table 1: Conserved Regions in the Taxane Skeleton of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel
Structural Region | Functional Role | Modification Tolerance |
---|---|---|
Oxetane Ring (D-ring) | Enhances tubulin polymerization | Tolerant to cyclopropane substitution |
C2 Benzoate | Stabilizes T-taxol conformation | Limited tolerance; aryl groups essential |
C4 Acetate | Hydrogen bonding with tubulin | Acetyl group critical |
C1-C15 Oxetane Bridge | Maintains core rigidity | Intolerant to cleavage |
Notably, attempts to replace the baccatin core with smaller scaffolds (e.g., adamantane, bicyclo[2.2.2]octane) typically result in >1000-fold potency reduction due to inadequate volume occupancy (50-60% of paclitaxel's molecular volume) and compromised water displacement efficiency at the binding site [5]. This underscores the structural indispensability of the core taxane skeleton in N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, despite its role as a paclitaxel impurity [9].
The C13 side chain modification defines this analog's chemical identity and differentiates it structurally from paclitaxel. The benzoyl removal and subsequent hex-3-enoyl incorporation yield a compound identified as Paclitaxel Impurity Q in pharmacopeial standards [4]. The (3E)-hex-3-enoyl moiety (C₆H₉O) introduces distinctive steric and electronic properties compared to the native benzoyl group:
Table 2: Structural Comparison of C13 Side Chains in Paclitaxel Derivatives
Compound | C13 Side Chain | Molecular Formula | Key Identifiers |
---|---|---|---|
Paclitaxel | N-Benzoyl-β-phenylisoserine | C₄₇H₅₁NO₁₄ | Parent drug |
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel | N-(3E-Hex-3-enoyl)-β-phenylisoserine | C₄₆H₅₅NO₁₄ | Paclitaxel Impurity Q |
Deuterated Analog | N-(3E-Hex-3-enoyl)-d7 | C₄₆H₄₈D₇NO₁₄ | MW: 852.97 g/mol [6] [7] |
Biochemical studies indicate that such side chain alterations generate metabolites or degradation products rather than enhanced bioactivity. The hex-3-enoyl modification likely arises from enzymatic processing or chemical decomposition in biological systems, explaining its classification as "PaclitaxelCDehydro [EP Impurity]" [9]. Despite reduced tubulin-binding affinity compared to paclitaxel, this side chain preserves the critical hydrogen-bonding triad involving the C2ʹ hydroxyl, C3ʹ amide, and C1 carbonyl groups, which remains essential for minimal bioactive conformation [5] [8].
The (3E)-configuration denotes a trans double bond between C3 and C4 of the hexenoyl moiety, imparting significant stereoelectronic effects on molecular conformation and biological interactions. This rigid planar structure is encoded in the compound's SMILES notation (CCC/C=C/C(=O)N[C@H]...) and InChIKey (YICCKKUGHVMTTI-MHHNISPBNA-N) [9].
Conformational consequences include:
Table 3: Electronic and Steric Properties of the (3E)-Hex-3-enoyl Double Bond
Property | (3E)-Trans Configuration | (3Z)-Cis Configuration |
---|---|---|
Bond Angle (C2-C3-C4) | ≈120° | ≈120° |
Dihedral Freedom | Restricted rotation | Restricted rotation |
Dipole Moment | ≈3.2 D (calculated) | ≈2.8 D (calculated) |
Solubility (Predicted) | Lower lipophilicity | Higher lipophilicity |
Molecular modeling reveals that the trans double bond enforces an extended conformation that diverges from paclitaxel's bioactive "REDOR" conformation, where the C13 side chain folds over the oxetane ring. This divergence likely contributes to its reduced microtubule-stabilizing activity [5] [8]. Nevertheless, the trans configuration's electronic signature (evident in characteristic ¹H-NMR coupling constants J₃₋₄ ≈ 15.5 Hz) provides a spectroscopic handle for monitoring this impurity in pharmaceutical formulations [4].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4